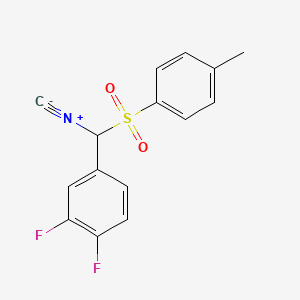

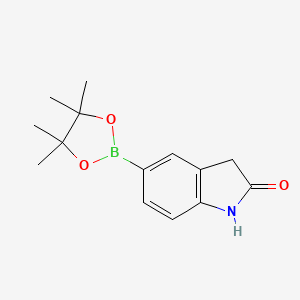

![molecular formula C8H10N2O2 B1323526 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 361395-33-7](/img/structure/B1323526.png)

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

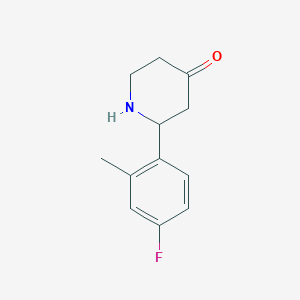

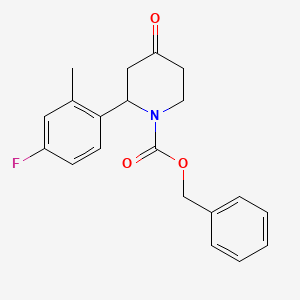

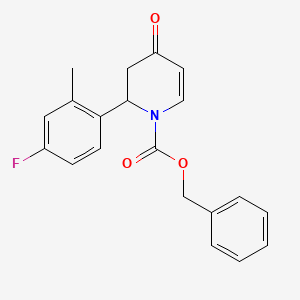

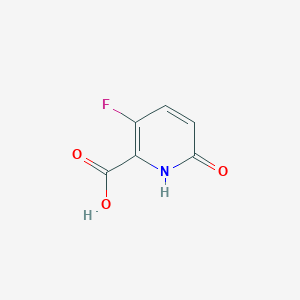

The compound "4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid" is a derivative of benzo[d]imidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This structure is of interest due to its potential biological activities and its use as a core structure in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related benzo[d]imidazole derivatives has been reported through various methods. For instance, densely functionalized novel benzo[d]imidazolyl tetrahydropyridine carboxylates were synthesized using a one-pot multi-component reaction involving (E)-5-(benzylideneamino)-1H-benzo[d]imidazole-2-thiol, 5-amino-2-mercapto-benzimidazole, aromatic aldehyde, and ethyl acetoacetate in the presence of ceric ammonium nitrate (CAN) as a Lewis acid catalyst . Another synthesis approach for 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles involves a two-step process starting with Diels-Alder cycloadducts of 4-vinylimidazoles and N-phenylmaleimide, followed by intermolecular ene reactions, which provide the desired products with high yields and diastereocontrol .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the presence of a tetrahydrobenzo[d]imidazole core, which can be further substituted at various positions to yield a wide range of compounds with different properties and biological activities. The stereochemistry of these compounds is also an important aspect, as it can significantly influence their biological interactions and activities .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group in the 5-position of the tetrahydrochromeno[7,8-d]imidazole derivatives can be modified using the Curtius or Hofmann rearrangement to introduce different substituents, which can lead to a change in biological activity . The reactivity of these compounds allows for the synthesis of a diverse array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure and the nature of the substituents attached to the core. These properties include solubility, melting point, and stability, which are crucial for their potential use as pharmaceutical agents. The supramolecular structures formed by these compounds, such as the adducts with benzene carboxylic acids, can also affect their physical properties and their ability to form crystalline materials with specific conformations and hydrogen bonding patterns .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- A series of novel benzo[d]imidazolyl tetrahydropyridine carboxylates have been synthesized and evaluated for their anti-inflammatory, antioxidant, antibacterial, and antifungal activities. These compounds displayed appreciable activity against standard drugs (Anisetti & Reddy, 2017).

- Other benzo[d]imidazole derivatives have been created to assess their antioxidant and antimicrobial activities. The research found compounds that showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

Structural and Mechanistic Studies

- Studies on the functionalization reactions of certain benzo[d]imidazole derivatives provided insights into reaction mechanisms and structure elucidation (Yıldırım, Kandemirli, & Demir, 2005).

- Research involving metal-organic frameworks (MOFs) utilized imidazole-containing ligands to create structures with varied carboxylate ligands, demonstrating the structural diversity and potential sensing properties of these frameworks (Liu et al., 2018).

Chemical Synthesis and Drug Development

- A study focused on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, expanding the knowledge on the functionalization of benzo[d]imidazole carboxylates (Dzedulionytė et al., 2022).

- Another research synthesized novel benzo[d]imidazoles as tubulin inhibitors, showing potential as anti-cancer agents. This highlights the importance of benzo[d]imidazole derivatives in drug discovery (Amirmostofian et al., 2015).

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDJNTMMLRRWHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634676 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | |

CAS RN |

361395-33-7 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

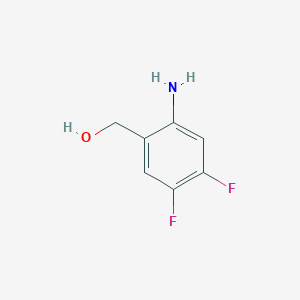

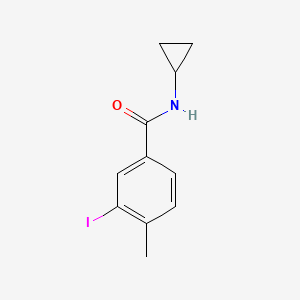

![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)